molecular formula C15H22O B141019 (2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal CAS No. 54226-17-4

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal

Cat. No. B141019
CAS RN: 54226-17-4
M. Wt: 218.33 g/mol
InChI Key: OPSSCPNCFKJCFR-GHYOLMRSSA-N
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Description

“(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal” is chemically similar to Isotretinoin, which is an orally active retinoic acid derivative used for the treatment of severe refractory nodulocystic acne . It primarily acts by reducing sebaceous gland size and sebum production, altering skin surface lipid composition .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexene ring with three methyl groups attached to one of the carbon atoms. The rest of the molecule consists of a pentadienal group with a methyl substituent .

Scientific Research Applications

Chemical Transformations and Syntheses

  • Transformations into Keto Aldehydes : The compound undergoes transformations into keto aldehydes. This is achieved through reactions with mercuric chloride and ethanol, followed by heating with glacial acetic acid, forming isomers characterized as 2,4-dinitrophenylhydrazones (Mikhaĭlov & Ter-sarkisyan, 1965).

  • Synthesis of Retinoic Acid Metabolites : It serves as an intermediate in the synthesis of retinoic acid and 13-cis-retinoic acid metabolites. This is done using Wittig condensation with different reactants to produce various nonatetraenoic acids (Aig et al., 1987).

  • Production of Vitamin A Allied Substances : The compound is instrumental in synthesizing substances allied to Vitamin A. This is achieved through processes like hydrogenation and Normant vinylation of β-ionone (Yanovskaya, 1960).

  • Preparation of Phosphonates : It is used in the preparation of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl) pentadienyl phosphonate, a significant intermediate in the production of retinol acetate and carotenoid (Shen Run-pu, 2008).

  • Synthesis of Abscisic Acid Analogues : The compound is transformed into aldehyde, alcohol, and triol derivatives of abscisic acid. This is achieved using reagents like oxalyl chloride and NaBH4 under simple conditions (Ward & Gai, 1997).

  • Plant Growth Inhibitory Activities : It is used in the synthesis of chiral enantiomers showing significant inhibitory activity in plant growth assays (Oritani & Yamashita, 1983).

properties

IUPAC Name

(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSCPNCFKJCFR-GHYOLMRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431944
Record name (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal

CAS RN

54226-17-4
Record name beta-Ionylideneacetaldehyde, (7E,9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054226174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-IONYLIDENEACETALDEHYDE, (7E,9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF36R5J7B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal
Reactant of Route 2
Reactant of Route 2
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal
Reactant of Route 3
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal
Reactant of Route 4
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal
Reactant of Route 5
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal
Reactant of Route 6
(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal

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